Pyridine-4-carbaldehyde;hydrochloride
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Overview
Description
Pyridine-4-carbaldehyde;hydrochloride is an organic compound with the chemical formula C6H5NO·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its role as an intermediate in various chemical reactions and its applications in scientific research and industry. The compound is typically a colorless to yellow liquid, although it may appear brown when aged .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-4-carbaldehyde;hydrochloride can be synthesized through several methods. One common method involves the oxidation of 4-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to yield pyridine-4-carbaldehyde, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is obtained by crystallization from an aqueous solution of hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-carbaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to pyridine-4-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction with reducing agents such as sodium borohydride yields pyridine-4-methanol.
Condensation: It readily forms Schiff bases when reacted with primary amines.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde group
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Condensation: Primary amines, ethanol as solvent.
Substitution: Nucleophiles like hydrazine, ethanol as solvent.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine-4-methanol.
Condensation: Schiff bases.
Substitution: Hydrazones.
Scientific Research Applications
Pyridine-4-carbaldehyde;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-4-carbaldehyde;hydrochloride involves its reactivity as an aldehyde. The compound can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution and condensation reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Pyridine-4-carbaldehyde;hydrochloride is one of three isomeric pyridinaldehydes, the others being pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde . Compared to its isomers, this compound is unique in its reactivity and applications:
Pyridine-2-carboxaldehyde: Primarily used in the synthesis of coordination compounds and as a ligand in metal-organic frameworks.
Pyridine-3-carboxaldehyde: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its versatility in forming Schiff bases and its applications in both medicinal chemistry and industrial processes.
Properties
CAS No. |
93061-73-5 |
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Molecular Formula |
C6H6ClNO |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
pyridine-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H5NO.ClH/c8-5-6-1-3-7-4-2-6;/h1-5H;1H |
InChI Key |
CURKKCDREOEDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=O.Cl |
Origin of Product |
United States |
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